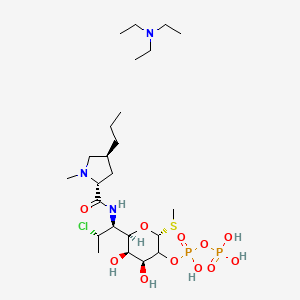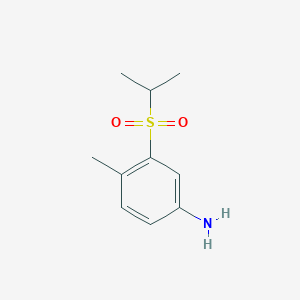
4-Methyl-3-propan-2-ylsulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-propan-2-ylsulfonylaniline is an organic compound characterized by a benzene ring substituted with a methyl group, a propan-2-ylsulfonyl group, and an aniline group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with aniline as the starting material.
Sulfonylation Reaction: The aniline undergoes sulfonylation using propan-2-ylsulfonyl chloride in the presence of a base such as pyridine.
Methylation Reaction: The resulting compound is then methylated using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed:
Nitro Compound: 4-Methyl-3-propan-2-ylsulfonylnitrobenzene.
Amine: this compound.
Acylated Product: 4-Methyl-3-propan-2-ylsulfonylacetanilide.
Scientific Research Applications
Chemistry: 4-Methyl-3-propan-2-ylsulfonylaniline is used as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl group makes it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-3-propan-2-ylsulfonylaniline exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Methylbenzenesulfonic Acid: Similar in structure but lacks the aniline group.
3-Propylsulfonylaniline: Similar but with a different alkyl group on the sulfonyl moiety.
2-Methyl-4-propanesulfonylaniline: Similar but with a different position of the methyl group.
Uniqueness: 4-Methyl-3-propan-2-ylsulfonylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
4-methyl-3-propan-2-ylsulfonylaniline |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)14(12,13)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 |
InChI Key |
QXDQFOLZKHMXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


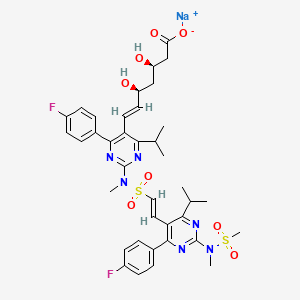
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
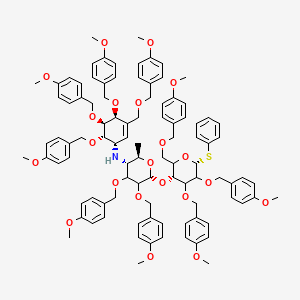
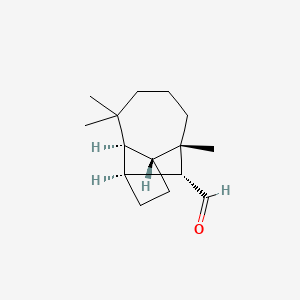
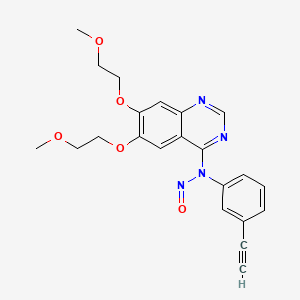
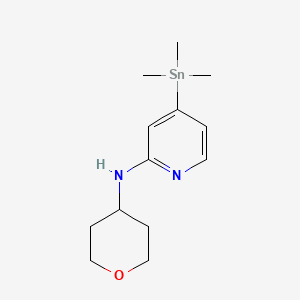
![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)

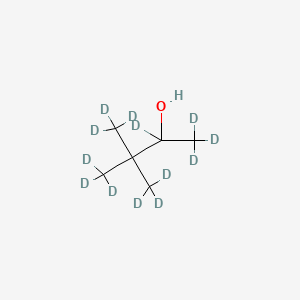
![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)
